2,5-Dibromo-8-fluoroquinoline
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Overview
Description
2,5-Dibromo-8-fluoroquinoline is a halogenated quinoline derivative with the molecular formula C9H4Br2FN. This compound is part of the broader class of fluorinated quinolines, which are known for their significant biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of 2,5-Dibromo-8-fluoroquinoline typically involves halogenation reactions. One common method is the bromination of 8-fluoroquinoline, where bromine is introduced at the 2 and 5 positions of the quinoline ring. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Dibromo-8-fluoroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, similar compounds often undergo these reactions under suitable conditions.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2,5-Dibromo-8-fluoroquinoline has several scientific research applications:
Mechanism of Action
similar compounds, such as fluoroquinolones, exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking DNA replication . This mechanism may be explored for 2,5-Dibromo-8-fluoroquinoline in future studies.
Comparison with Similar Compounds
2,5-Dibromo-8-fluoroquinoline can be compared with other halogenated quinolines, such as:
5,8-Difluoroquinoline: Known for its antibacterial properties.
2,5-Dibromoquinoline: Similar in structure but lacks the fluorine atom, which may affect its biological activity.
8-Fluoroquinoline: Lacks the bromine atoms, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific halogenation pattern, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C9H4Br2FN |
---|---|
Molecular Weight |
304.94 g/mol |
IUPAC Name |
2,5-dibromo-8-fluoroquinoline |
InChI |
InChI=1S/C9H4Br2FN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H |
InChI Key |
ISDFXGRXVPDAKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)Br)F)Br |
Origin of Product |
United States |
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